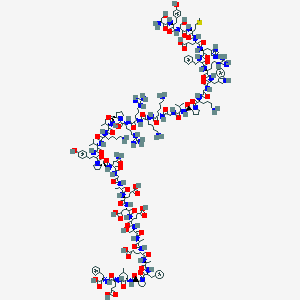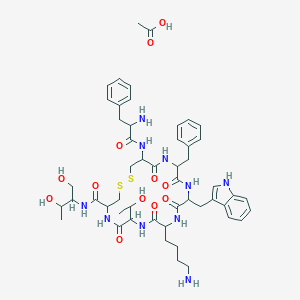
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine
Descripción general
Descripción
The compound “5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine” belongs to a class of compounds known as triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The presence of a pyridinyl group (a six-membered aromatic ring containing one nitrogen atom) and a chlorine atom indicates that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a pyridine ring via a carbon-nitrogen bond . The chlorine atom would be attached to the pyridine ring .Chemical Reactions Analysis
As a triazole derivative, this compound could potentially participate in various chemical reactions. For example, it could act as a ligand in coordination chemistry, forming complexes with metal ions . The chlorine atom could also potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole and pyridine rings would likely make the compound aromatic and potentially polar . The chlorine atom could also influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Applications in Agriculture and Medicine
Amino-1,2,4-triazoles, which share structural similarities with "5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine," have been extensively utilized in the production of agricultural products and pharmaceuticals. These compounds serve as the foundation for creating insecticides, fungicides, plant growth regulators, and medical drugs with anti-ischemic and antimicrobial properties (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Analytical and Flotation Reagents
The same category of compounds is also employed in the production of analytical and flotation reagents. Their role in facilitating chemical analyses and enhancing the efficiency of mineral flotation processes underscores their versatility and importance in applied sciences and biotechnology (Nazarov et al., 2021).
High-energy Materials and Anti-corrosion Additives
Furthermore, amino-1,2,4-triazoles are instrumental in developing high-energy materials and anti-corrosion additives. These applications demonstrate the compound's critical role in advancing materials science, offering solutions for improving material durability and performance in various environmental conditions (Nazarov et al., 2021).
Heat-resistant Polymers and Fluorescent Products
The utility of these compounds extends to the production of heat-resistant polymers and products with fluorescent properties. This application is particularly relevant in developing materials that can withstand extreme temperatures and materials used in lighting and display technologies (Nazarov et al., 2021).
Ionic Liquids
Lastly, amino-1,2,4-triazoles are used in synthesizing ionic liquids, which are salts in the liquid state at room temperature, finding applications in green chemistry, electrochemistry, and as solvents for various chemical reactions. This highlights the compound's contribution to more sustainable and environmentally friendly chemical processes (Nazarov et al., 2021).
Direcciones Futuras
The study of triazole and pyridine derivatives is a very active area of research, with potential applications in areas such as medicinal chemistry, materials science, and coordination chemistry . Therefore, a compound like “5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine” could potentially be of interest in these areas .
Mecanismo De Acción
Target of Action
The primary target of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine is 1-deoxy-D-xylulose 5-phosphate reductoisomerase , an enzyme found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria, parasites, and plants.
Mode of Action
It is believed to interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the non-mevalonate pathway, thereby affecting the synthesis of isoprenoids.
Biochemical Pathways
The compound affects the non-mevalonate pathway (also known as the DOXP/MEP pathway) of isoprenoid biosynthesis . Isoprenoids are a diverse class of molecules involved in a wide range of biological functions, including cell membrane stability, hormone production, protein modification, and energy metabolism. By inhibiting the 1-deoxy-D-xylulose 5-phosphate reductoisomerase enzyme, the compound disrupts the production of these crucial molecules, leading to downstream effects on various cellular processes.
Result of Action
The inhibition of the non-mevalonate pathway by this compound can lead to a disruption in the synthesis of isoprenoids . This can have wide-ranging effects on the organism, given the diverse roles of isoprenoids in biological processes. The specific molecular and cellular effects would depend on the particular isoprenoids affected and the biological context.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism. Detailed information on how these factors influence the compound’s action is currently lacking .
Propiedades
IUPAC Name |
5-(5-chloropyridin-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLQJIAJKLAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(1-azoniabicyclo[2.2.2]oct-1-ylmethyl)benzyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B344448.png)
![8-[3-(4,6-Dimethyl-2-phenyl-1lambda4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-trien-8-yl)phenyl]-4,6-dimethyl-2-phenyl-1lambda4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B344450.png)
![Methyl 5-[7-tert-butyl-2-(4-nitrophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate](/img/structure/B344452.png)
![6-(4-Methoxyphenyl)-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344454.png)
![N-(4-nitrophenyl)-2-phenyl-2,6,7,8-tetrahydro-4H-3lambda~4~-isothiazolo[4,5,1-hi][1,2,3]benzothiadiazol-4-amine](/img/structure/B344455.png)
![2,3,6-Trimethylpyrrolo[2,1-b][1,3]thiazole-5-carbothialdehyde](/img/structure/B344457.png)
![3,4-Dimethyl-6-(4-nitrophenyl)-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344458.png)
![5-[(4-Nitrophenyl)sulfanyl]-3-phenyl-1,2-dithiol-1-ium](/img/structure/B344461.png)




